

Application Notes and Protocols: Ethyl Tetrahydropyran-4-ylacetate in Modern Organic Synthesis

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Compound of Interest

Compound Name: *Ethyl tetrahydropyran-4-ylacetate*

Cat. No.: *B010011*

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Abstract: This document provides a comprehensive technical guide on the applications of **Ethyl Tetrahydropyran-4-ylacetate** as a versatile building block in organic synthesis. The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its favorable physicochemical properties.^{[1][2]} This guide delves into the core synthetic transformations of **Ethyl Tetrahydropyran-4-ylacetate**, including its synthesis, hydrolysis to the corresponding carboxylic acid, α -alkylation for carbon-carbon bond formation, and reduction to the primary alcohol. Each section combines detailed, field-proven protocols with mechanistic insights, explaining the causality behind experimental choices to empower researchers, medicinal chemists, and drug development professionals in leveraging this valuable synthetic intermediate.

Introduction to Ethyl Tetrahydropyran-4-ylacetate The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a six-membered cyclic ether that serves as a crucial structural motif in a vast array of biologically active molecules.^[1] Its prevalence in natural products, such as carbohydrates and polyether antibiotics, underscores its evolutionary selection as a stable and synthetically accessible core.^[1] In medicinal chemistry, the THP ring is considered a "privileged structure" because it often imparts improved pharmacokinetic properties, including enhanced aqueous solubility, metabolic stability, and reduced toxicity, when incorporated into drug

candidates.^[2] **Ethyl tetrahydropyran-4-ylacetate** provides a readily available entry point to this scaffold, functionalized for a variety of subsequent chemical modifications.

Physicochemical Properties

Ethyl tetrahydropyran-4-ylacetate is a moderately polar, colorless to pale yellow liquid with a characteristic fruity odor.^[3] Its properties make it a tractable and useful intermediate in both research and industrial settings.^[3]

Property	Value	Reference(s)
CAS Number	103260-44-2	[3][4]
Molecular Formula	C ₉ H ₁₆ O ₃	[4]
Molecular Weight	172.22 g/mol	[5][4][6]
Appearance	Colorless to pale yellow liquid	
Solubility	Soluble in various organic solvents; limited solubility in water	[3]
Synonyms	Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate; Ethyl 2-(oxan-4-yl)acetate	[3][6]

Synthesis of Ethyl Tetrahydropyran-4-ylacetate

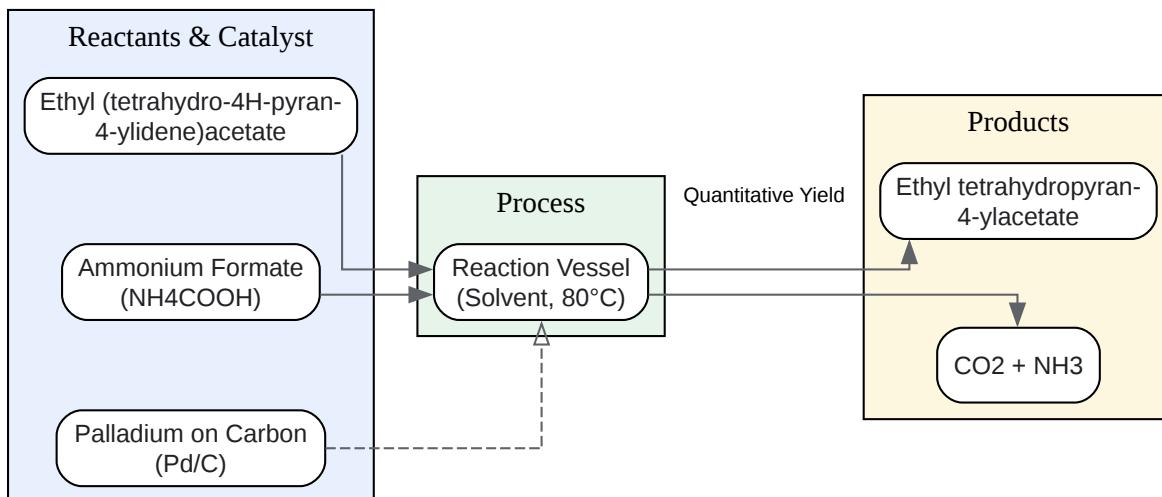
Overview of Synthetic Routes

While commercially available, understanding the synthesis of **Ethyl tetrahydropyran-4-ylacetate** provides context for its purity and potential side products. A common and efficient method involves the reduction of the corresponding α,β -unsaturated ester, Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate.

Protocol 1: Synthesis via Transfer Hydrogenation

This protocol details the reduction of an exocyclic double bond using a palladium catalyst with ammonium formate as the hydrogen source. This transfer hydrogenation method is often safer

and more convenient than using pressurized hydrogen gas.



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Caption: Workflow for the synthesis of **Ethyl tetrahydropyran-4-ylacetate**.

Detailed Protocol:

- 1. Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate (16.0 g, 94 mmol).
- 2. Reagent Addition: Add palladium on carbon (10% w/w, catalytic amount) followed by ammonium formate (approx. 3-5 equivalents). Note: The reaction between Pd/C and ammonium formate is exothermic and generates gas (H₂); add the formate in portions if scaling up.
- 3. Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. The ammonium formate will decompose in situ to provide the hydrogen for the reduction.
- 4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

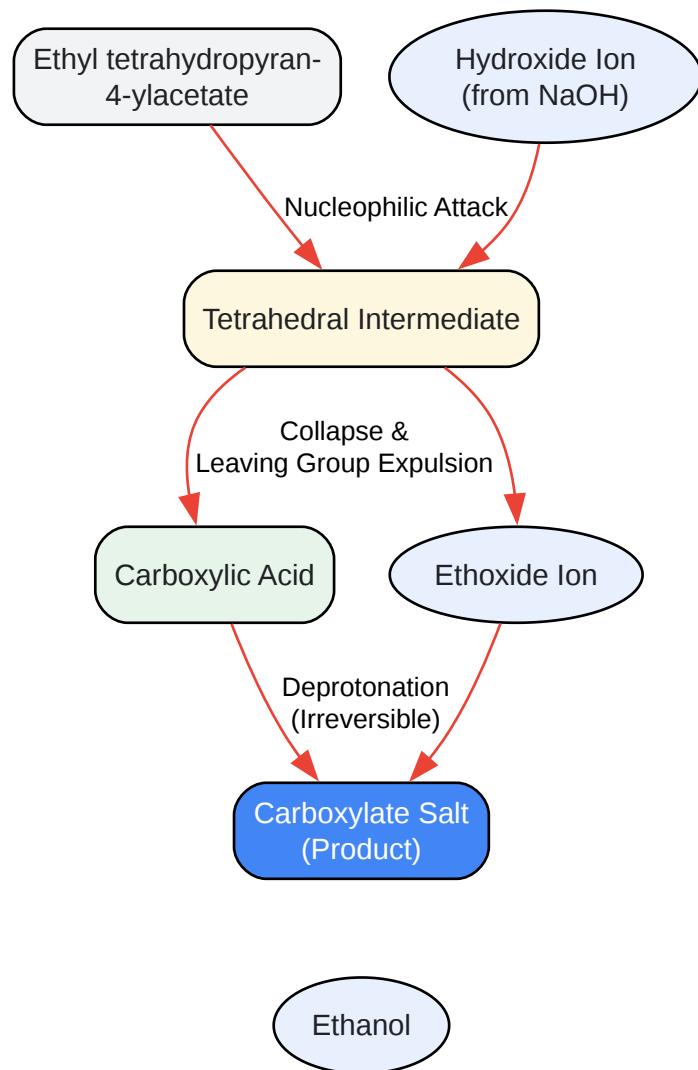
- 5. Workup: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
- 6. Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The product is often obtained in quantitative yield as a colorless oil and may not require further purification.^[5] Mass spectral analysis should confirm the product with m/z 173.2 $[\text{M}+\text{H}]^+$.^[5]

Core Applications in Synthetic Transformations

Hydrolysis to Tetrahydropyran-4-ylacetic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. Tetrahydropyran-4-ylacetic acid and its parent, tetrahydropyran-4-carboxylic acid, are valuable intermediates in the synthesis of pharmaceuticals, including neurological receptor antagonists and kinase inhibitors.^[1]

Mechanistic Insight (Saponification): Base-catalyzed hydrolysis proceeds via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the ethoxide base drives the reaction to completion.



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Caption: The B(AC)2 mechanism for ester hydrolysis (saponification).

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

- 1. Reaction Setup: Dissolve **Ethyl tetrahydropyran-4-ylacetate** (10.0 g, 58.1 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 100 mL) in a round-bottom flask with a magnetic stir bar. Causality: The co-solvent system ensures the mutual solubility of the organic ester and the aqueous base.
- 2. Reagent Addition: Add lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$) (2.68 g, 63.9 mmol, 1.1 eq). Causality: LiOH is often preferred over NaOH for its higher solubility in mixed aqueous/organic solvents and for minimizing potential side reactions.

- 3. Reaction Execution: Stir the mixture at room temperature.
- 4. Monitoring: Monitor the reaction by TLC until the starting ester spot has disappeared (typically 2-4 hours).
- 5. Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or nonpolar impurities.
- 6. Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1M HCl. A precipitate of the carboxylic acid should form.
- 7. Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield Tetrahydropyran-4-ylacetic acid, typically as a white solid.

α -Alkylation: Building Molecular Complexity

Creating new carbon-carbon bonds at the α -position to the carbonyl group is a cornerstone of organic synthesis. This transformation allows for the introduction of various alkyl or aryl groups, significantly increasing the molecular complexity and providing access to a wide range of substituted THP derivatives.

Mechanistic Insight: The process requires a strong, non-nucleophilic base to deprotonate the α -carbon, forming an enolate intermediate. This highly nucleophilic enolate then attacks an electrophile (e.g., an alkyl halide) in an $\text{S}_{\text{n}}2$ reaction to form the new C-C bond.

Protocol 3: α -Alkylation via Lithium Diisopropylamide (LDA)

- 1. LDA Preparation (In Situ): In a flame-dried, three-neck flask under an inert atmosphere (N_2 or Ar), dissolve diisopropylamine (1.2 eq) in anhydrous THF and cool to $-78\text{ }^\circ\text{C}$ (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (1.1 eq) dropwise. Stir for 30 minutes at $-78\text{ }^\circ\text{C}$. **Causality:** LDA is a strong, sterically hindered base ideal for forming kinetic enolates without competing nucleophilic attack on the ester.
- 2. Enolate Formation: While maintaining the temperature at $-78\text{ }^\circ\text{C}$, add a solution of **Ethyl tetrahydropyran-4-ylacetate** (1.0 eq) in anhydrous THF dropwise to the freshly prepared

LDA solution. Stir for 1 hour.

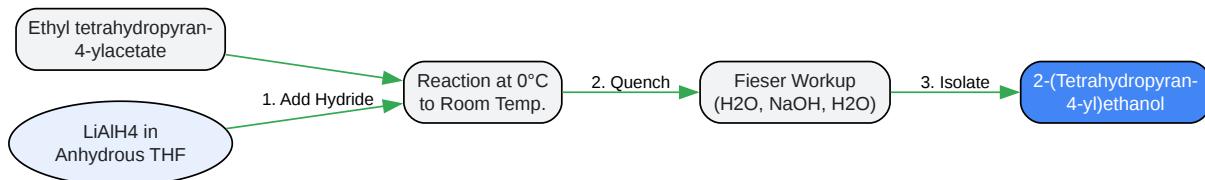
- 3. Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
- 4. Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).
- 5. Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the α -alkylated product.

Electrophile	Representative Product	Expected Yield Range
Methyl Iodide	Ethyl 2-(tetrahydropyran-4-yl)propanoate	75-90%
Benzyl Bromide	Ethyl 3-phenyl-2-(tetrahydropyran-4-yl)propanoate	70-85%
Allyl Bromide	Ethyl 2-(tetrahydropyran-4-yl)pent-4-enoate	65-80%

Reduction to 2-(Tetrahydropyran-4-yl)ethanol

Reduction of the ester functional group provides the corresponding primary alcohol, a versatile functional group that can be used in etherifications, further oxidations, or converted into a leaving group for nucleophilic substitution.

Mechanistic Insight: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are required to reduce esters. The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻). The first addition forms a tetrahedral intermediate which collapses to release ethoxide and form an intermediate aldehyde. This aldehyde is immediately reduced by a second hydride equivalent to form an alkoxyaluminate intermediate, which is then protonated during aqueous workup to yield the final alcohol.

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Caption: Workflow for the LiAlH4 reduction of the ester to a primary alcohol.

Protocol 4: Reduction with Lithium Aluminum Hydride (LiAlH4)

- 1. Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH4 (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Safety Note: LiAlH4 is highly reactive with water and protic solvents. Handle with extreme care.
- 2. Ester Addition: Add a solution of **Ethyl tetrahydropyran-4-ylacetate** (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.
- 3. Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).
- 4. Quenching (Fieser Workup): Cool the reaction back to 0 °C. Quench the reaction by the sequential, slow, dropwise addition of:
 - Water (X mL)
 - 15% aqueous NaOH (X mL)
 - Water (3X mL) (Where X = grams of LiAlH4 used). Causality: This specific workup procedure is designed to safely quench the excess LiAlH4 and precipitate the aluminum salts as a granular, easily filterable solid.

- 5. Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or THF.
- 6. Purification: Combine the filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(Tetrahydropyran-4-yl)ethanol, which can be further purified by distillation or chromatography if necessary.

Advanced Applications & Future Outlook

The products derived from the core reactions described above are valuable building blocks for more complex molecular architectures.

- Tetrahydropyran-4-ylacetic acid (from Protocol 2) is a key fragment for coupling reactions (e.g., amide bond formation) in the synthesis of kinase inhibitors and other targeted therapeutics.[7][8]
- α-Alkylated esters (from Protocol 3) can be further manipulated. For example, introduction of a homoallylic alcohol side chain could set the stage for a Prins cyclization to construct novel spirocyclic systems containing the THP core.[9][10]
- 2-(Tetrahydropyran-4-yl)ethanol (from Protocol 4) can be used to introduce the THP-ethyl sidechain into molecules via ether synthesis (e.g., Williamson ether synthesis) or by converting the alcohol to a leaving group for alkylation of nucleophiles.

The strategic application of **Ethyl tetrahydropyran-4-ylacetate** and its immediate derivatives will continue to facilitate the exploration of novel chemical space, particularly in the development of pharmaceuticals with optimized properties.[11]

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